Aniline, 4-iodo-N-(4-fluorobenzylideno)-

Antibacterial Schiff base Positional isomerism

Structure-activity relationship (SAR) studies on benzylideneanilines are confounded by positional isomerism: ortho vs. para iodine swaps antibacterial selectivity. This para-iodo compound (Im2) uniquely inhibits K. pneumoniae (11.00 mm zone) with zero E. coli activity-enabling selective phenotypic screening. - **Heavy-atom phasing:** Iodine (f'' ≈ 6.8 e⁻ at Cu Kα) allows SAD phasing on lab diffractometers; no synchrotron needed. - **Structural reference:** Fully characterized monoclinic P2₁/c packing & Hirshfeld fingerprint for halogen-bonding studies. - **Computational benchmark:** Validated pair with ortho isomer (Im1) for FEP or machine-learned force field training. ≥95% purity. Immediate shipment available.

Molecular Formula C13H9FIN
Molecular Weight 325.12 g/mol
CAS No. 64222-87-3
Cat. No. B11099697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline, 4-iodo-N-(4-fluorobenzylideno)-
CAS64222-87-3
Molecular FormulaC13H9FIN
Molecular Weight325.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NC2=CC=C(C=C2)I)F
InChIInChI=1S/C13H9FIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H
InChIKeyRDAASMLYRFLVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Iodo-N-(4-fluorobenzylideno)aniline for Antibacterial Lead Optimization


Aniline, 4-iodo-N-(4-fluorobenzylideno)- (CAS 64222-87-3), also systematically named (E)-N-(4-fluorobenzylidene)-4-iodoaniline, is a halogenated aromatic Schiff base belonging to the benzylideneaniline class. It features a para-iodo substituent on the aniline ring and a para-fluoro substituent on the benzylidene ring, resulting in the molecular formula C₁₃H₉FIN and a molecular weight of 325.12 g·mol⁻¹ [1]. The compound is commercially available at ≥95% purity (Sigma-Aldrich AldrichCPR ANV00300) and is primarily explored as a scaffold in antibacterial drug discovery, where the heavy iodine atom provides both a strong anomalous scattering signal for crystallographic phasing and a tunable handle for structure–activity relationship (SAR) studies [2]. Its first full crystallographic characterization was reported in 2024, confirming the (E) configuration and a monoclinic P2₁/c packing motif [1].

Para-iodo Schiff base with confirmed (E) configuration and ≥95% purity
Selective antibacterial probe for K. pneumoniae phenotypic screening
Iodo substituent supports laboratory SAD phasing for co-crystal structure determination
Fully characterized monoclinic crystal packing reference for solid-form studies

Why para-Iodo Substitution Is Critical for This Schiff Base


Within the benzylideneaniline family, subtle positional isomerism or halogen replacement drastically alters biological activity and solid-state properties, making simple analog substitution unreliable. A direct comparative study of ortho-iodo (Im1) and para-iodo (Im2, the target compound) isomers demonstrated that the position of the iodine atom dictates antibacterial selectivity profiles: Im2 preferentially inhibits Klebsiella pneumoniae, whereas Im1 is more active against Escherichia coli [1]. Furthermore, the heavy iodine atom in Im2 provides a unique anomalous scattering signal for unambiguous X-ray crystallographic phasing—a capability absent in bromo or chloro congeners—while its distinct Hirshfeld surface fingerprint influences crystal packing and stability in ways that lighter halogens do not replicate [1]. These structure-driven differences mean that substituting a bromo, chloro, or ortho-iodo analog will not reproduce the same SAR, crystallographic behavior, or target binding profile, justifying procurement of the specific para-iodo compound.

This Compound
(para-I)
Reported exclusive K. pneumoniae inhibition zone 11 mm; FimH docking –4.27 kcal/mol; iodine anomalous scattering for SAD phasing; monoclinic crystal packing
ortho-I Analog
Reversed selectivity (E. coli > K. pneumoniae); less favorable FimH docking (–3.74 kcal/mol); different crystal packing and Hirshfeld fingerprint
Bromo / Chloro Analogs
Weak or unreported Gram‑negative selectivity; bromo analog shows only micromolar biofilm IC₅₀; insufficient anomalous signal for routine laboratory SAD phasing
! Positional isomerism can invert antibacterial selectivity; ortho‑iodo analog will not reproduce K. pneumoniae‑focused screening results.
! Lighter halogens lack the anomalous scattering required for routine laboratory SAD phasing; procurement of iodo compound is required for crystallographic workflow.

Quantitative Differentiation Against Closest Structural Analogs


Antibacterial Selectivity: para-Iodo vs. ortho-Iodo Isomer

In a direct head-to-head agar well diffusion assay, the para-iodo isomer Im2 (target compound) generated an 11.00 ± 0.00 mm inhibition zone against Klebsiella pneumoniae, while the ortho-iodo isomer Im1 produced no measurable zone against this strain. Conversely, Im1 exhibited an 11.67 ± 0.47 mm zone against Escherichia coli, a strain against which Im2 showed negligible activity [1]. This inversion of antibacterial selectivity is a clear manifestation of positional SAR and cannot be extrapolated from the ortho isomer.

Antibacterial Selectivity
Head-to-head
para-I (Im2): 11.00 mm vs K. pneumoniae, negligible vs E. coli ortho-I (Im1): 0 mm vs K. pneumoniae, 11.67 mm vs E. coli
Complete selectivity inversion; supports K. pneumoniae-selective screening context
Agar well diffusion; 1 mg/mL; 37°C/24 h; Mueller-Hinton agar
Antibacterial Schiff base Positional isomerism Structure–Activity Relationship

FimH Adhesin Binding Affinity: para-Iodo vs. ortho-Iodo Docking

Automated molecular docking against the FimH adhesin receptor (PDB ID: 8BVD), a critical virulence target in uropathogenic E. coli, revealed that the para-iodo isomer Im2 consistently achieved more favorable (more negative) binding energies than the ortho isomer Im1 across multiple docking poses. The top-ranked pose for Im2 gave a binding affinity of –4.266 kcal/mol, compared to –3.737 kcal/mol for Im1 [1]. This 0.53 kcal/mol improvement, while modest in absolute terms, corresponds to a ~2.4-fold difference in predicted binding constant at 298 K and is attributable to the distinct orientation of the iodine atom within the binding pocket.

FimH Docking Affinity
Head-to-head
Im2 (para-I): –4.266 kcal/mol Im1 (ortho-I): –3.737 kcal/mol ΔΔG = –0.529 kcal/mol (~2.4-fold stronger predicted binding)
Reported more favorable docking score; may support target-engagement hypothesis in FimH studies
AutoDock Vina; PDB 8BVD; DFT-optimized B3LYP/LANL2DZ
Molecular docking FimH receptor Antibacterial target Binding energy

Crystal Packing and Hirshfeld Surface: para-Iodo vs. ortho-Iodo

Single-crystal X-ray diffraction established that Im2 crystallizes in the monoclinic space group P2₁/c, whereas Im1 adopts a different packing arrangement [1]. Hirshfeld surface fingerprint analysis quantified the distinct intermolecular contact contributions: Im2 exhibits a higher percentage of I···H contacts and a different distribution of C–H···π interactions compared to Im1, directly attributable to the para orientation of the iodine atom. These differences govern crystal density, thermal stability, and dissolution behavior—parameters critical for reproducible solid-form handling in screening laboratories.

Crystal Packing
Head-to-head
Im2 (para-I): monoclinic P2₁/c; distinct I···H and C–H···π fingerprint Im1 (ortho-I): different space group; altered halogen-contact distribution
Defined crystal packing may support batch-to-batch solid-form reproducibility
Single-crystal XRD; Hirshfeld surfaces via CrystalExplorer
Crystal engineering Hirshfeld surface Halogen bonding Solid-state stability

Drug-Likeness and ADME-Tox Profile vs. Class Benchmarks

In silico ADME-Tox evaluation using SwissADME and ProTox-II web servers classified Im2 (para-iodo) as possessing favorable drug-likeness with no violation of Lipinski's Rule of Five, a predicted high gastrointestinal absorption, and no alerts for pan-assay interference compounds (PAINS) [1]. While the ortho-iodo isomer Im1 also satisfied these filters, Im2's superior FimH docking score (–4.266 vs. –3.737 kcal/mol) combined with its comparable ADME profile gives it a net advantage in the context of oral antibacterial lead selection. The bromo analog (4-Bromo-N-(4-fluorobenzylidene)aniline), by contrast, has reported only weak antibacterial biofilm inhibition (IC₅₀ 6.27 µM against Enterococcus faecalis) [2], suggesting that iodine substitution at the para position may yield a more tractable antibacterial scaffold than bromine substitution.

ADME-Tox & Drug-Likeness
Cross-study
Im2: Lipinski-compliant; high GI absorption; no PAINS; FimH –4.27 kcal/mol Bromo analog: IC₅₀ 6,270 nM (E. faecalis biofilm) [cross-study]
Reported favorable predicted ADME profile; may inform oral lead selection review
SwissADME/ProTox-II; cross-study comparison requires validation
ADME-Tox Drug-likeness In silico prediction Lead optimization

X-ray Phasing Power of the Iodo Substituent

The para-iodine atom in Im2 provides a strong anomalous scattering signal (f'' ≈ 6.8 electrons at Cu Kα) that enables experimental phasing via single-wavelength anomalous diffraction (SAD), a capability that the bromo analog (f'' ≈ 1.5 e⁻) and chloro analog (f'' ≈ 0.7 e⁻) cannot match [1]. In the 2024 Molbank structure report, the iodine atom was instrumental in solving the crystal structure of the title compound by direct methods with unambiguous assignment of the (E) configuration about the imine bond [2]. This phasing advantage is absent in lighter-halogen or non-halogenated benzylideneanilines, which typically require either stronger synchrotron radiation or chemical modification for structure determination.

Anomalous Scattering
Class-level
I f'' ≈ 6.8 e⁻ (Cu Kα) Br f'' ≈ 1.5 e⁻, Cl f'' ≈ 0.7 e⁻
Iodo substituent may support routine laboratory SAD phasing
Class-level anomalous scattering factors; validated in Im2 structure solution
Crystallography Anomalous scattering Absolute configuration Heavy atom phasing

DFT Electronic Properties: HOMO-LUMO Gap of para-Iodo Schiff Base

Density functional theory calculations at the B3LYP/LANL2DZ level revealed that the para-iodo isomer Im2 possesses a HOMO–LUMO gap that differs measurably from its ortho-iodo counterpart Im1, influencing charge-transfer characteristics and electrophilic/nucleophilic reactivity [1]. Global reactivity descriptors—including ionization potential, electron affinity, chemical hardness (η), softness (S), and electrophilicity index (ω)—were computed and tabulated for both isomers, providing a quantitative electronic-structure fingerprint that can be used to rationalize differential reactivity in nucleophilic addition, oxidation, or photochemical reactions.

HOMO-LUMO Gap
Head-to-head
Para-I vs. ortho-I: measurable difference in HOMO–LUMO gap and electrophilicity index
Electronic structure fingerprint may inform reactivity and optical property studies
DFT B3LYP/LANL2DZ; exact values in original publication
DFT calculation HOMO-LUMO gap Reactivity descriptors Electronic structure

Application Scenarios for 4-Iodo-N-(4-fluorobenzylideno)aniline


Klebsiella pneumoniae Antibacterial Lead Discovery

The para-iodo isomer Im2 exclusively inhibits K. pneumoniae (11.00 mm zone) with no activity against E. coli, enabling its use as a selective probe in phenotypic screening cascades for anti-Klebsiella agents [1]. Medicinal chemistry teams can procure this compound as a validated starting hit for structure-based optimization against the FimH adhesin (docking score –4.266 kcal/mol), leveraging the iodine atom for rapid co-crystal structure determination to guide fragment growing [1].

Crystallographic Fragment Screening and Heavy-Atom Phasing

The strong anomalous scattering of the para-iodine substituent (f'' ≈ 6.8 e⁻ at Cu Kα) makes this compound an ideal heavy-atom derivative for experimental phasing of protein–ligand co-crystals without the need for synchrotron radiation [2]. Structural biology groups procuring this compound can solve macromolecular phases by SAD in a standard laboratory X-ray diffractometer, reducing turnaround time and cost compared to selenomethionine incorporation or bromide soaking [2].

Solid-Form and Crystal Engineering Studies

The fully characterized monoclinic P2₁/c crystal packing of Im2, along with its Hirshfeld surface fingerprint, provides a reference standard for systematic studies of halogen-bonding preferences in Schiff base frameworks [1]. Materials scientists seeking to engineer isomorphic or isostructural series for nonlinear optics or thermochromic materials can use the para-iodo compound as a benchmark to compare the effects of Br, Cl, or mixed-halogen substitution on lattice parameters and phase transitions [1].

Computational Chemistry Model for Positional Isomer SAR

The Im2/Im1 pair constitutes a minimal perturbation system (ortho vs. para iodine) with fully resolved crystal structures and DFT-validated electronic properties, making this compound an excellent training dataset for machine-learned force fields or free-energy perturbation (FEP) benchmark studies [1]. Computational chemistry groups can procuring both isomers can use them to validate whether in silico methods correctly recapitulate the experimental selectivity inversion observed in antibacterial assays [1].

Application
Selection Property
Validation Focus
K. pneumoniae antibacterial screening
Para-iodo positional isomer with reported selectivity profile
Agar diffusion assay against K. pneumoniae vs. E. coli
Crystallographic phasing studies
Iodo anomalous scattering for laboratory SAD phasing
Heavy-atom derivative suitability in standard diffractometer
Solid-form and crystal engineering
Characterized monoclinic crystal packing and Hirshfeld fingerprint
Halogen-bonding and lattice parameter reproducibility
Computational SAR validation
Ortho/para isomer pair with resolved crystal structures
FEP or ML force-field benchmark against selectivity inversion
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